![molecular formula C19H17N3O3S B353966 N-(4-{2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B353966.png)
N-(4-{2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a phenylacetamide core substituted at the 4-position with a 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl group. The 1,3,4-oxadiazole ring is a five-membered heterocycle known for enhancing pharmacological activity through hydrogen bonding and hydrophobic interactions . The sulfanyl (-S-) linker and benzyl group contribute to its structural uniqueness, influencing both electronic properties and bioactivity.
Biologische Aktivität
N-(4-{2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis of this compound
The compound is synthesized through a multi-step process involving the reaction of various intermediates. The synthetic pathway generally includes:
- Formation of 5-benzyl-1,3,4-oxadiazole-2-thiol : This is achieved by reacting 2-phenylacetic acid with hydrazine hydrate followed by cyclization with carbon disulfide.
- Acetylation : The thiol derivative undergoes acetylation with an appropriate acetamide to yield the target compound.
The detailed synthetic methodology can be found in the literature .
Antibacterial Activity
Research indicates that this compound exhibits moderate antibacterial properties. In a screening of various derivatives, it was found that while most compounds showed weak antibacterial activity, some derivatives demonstrated notable efficacy against specific bacterial strains. For instance, certain derivatives with a 3,4-dimethoxyphenylacetamide moiety showed enhanced antibacterial effects compared to others .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
-
Acetylcholinesterase (AChE) : The activity against human AChE and butyrylcholinesterase (BChE) was assessed using in vitro assays. Some derivatives exhibited good inhibition profiles with IC50 values in the low micromolar range, indicating potential for treating neurodegenerative diseases like Alzheimer's .
Compound IC50 (μM) Activity Level SD-4 0.753 ± 0.018 Good Other Compounds >5 Poor - Lipoxygenase : The anti-inflammatory potential was also explored through lipoxygenase inhibition assays, where some derivatives showed moderate inhibitory activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-withdrawing groups (EWGs) on the phenyl ring enhances biological activity. Substituents at specific positions significantly influence the potency against AChE and BChE:
- 3-substituted phenyl rings : These were found to be more favorable for dual inhibition compared to 2 or 4 substitutions.
Case Studies
In a comparative study of various oxadiazole derivatives, it was observed that those with a benzyl group at the 5-position exhibited superior enzyme inhibitory activities compared to unsubstituted analogs. For example, compound SD-4's performance was notably better than donepezil in terms of AChE inhibition .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-{2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, and what reagents are critical for optimizing yield?
- Answer : The compound is typically synthesized via a multi-step approach:
Oxadiazole ring formation : 5-Benzyl-1,3,4-oxadiazole-2-thiol is prepared by cyclizing a thiosemicarbazide intermediate under acidic conditions (e.g., conc. H₂SO₄) .
Thioether linkage : The thiol group undergoes nucleophilic substitution with α-chloroacetamide derivatives in basic media (e.g., K₂CO₃ in DMF) to form the sulfanylacetyl bridge .
Acetamide coupling : The final acetamide group is introduced via acetylation of the primary amine using acetic anhydride or acetyl chloride .
- Critical reagents : Potassium carbonate (for deprotonation), DMF (solvent for coupling), and acetic anhydride (acetylation agent).
- Table 1 : Representative yields from literature:
Step | Yield (%) | Conditions | Reference |
---|---|---|---|
Oxadiazole formation | 65-75 | H₂SO₄, reflux | |
Thioether coupling | 80-85 | K₂CO₃, DMF, 60°C |
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Answer :
- 1H/13C NMR : Confirms substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, acetamide carbonyl at ~168 ppm) .
- IR spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C=N at ~680 cm⁻¹) .
- X-ray crystallography : Resolves bond angles (e.g., C–S–C angle ~103° in oxadiazole-thioether linkage) and intermolecular interactions (e.g., H-bonding between acetamide and oxadiazole) .
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
- Answer :
- Enzyme inhibition : Test against lipoxygenase (LOX) or cyclooxygenase (COX) due to structural similarity to known inhibitors (e.g., IC₅₀ values compared to standard drugs like indomethacin) .
- Antioxidant assays : DPPH radical scavenging or FRAP assays to evaluate electron-donating capacity of the thioether and acetamide groups .
- Microbial susceptibility : Disk diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
Q. How does the presence of the 5-benzyl-1,3,4-oxadiazole moiety influence the compound’s physicochemical properties?
- Answer :
- Lipophilicity : The benzyl group increases logP (measured as ~2.8 via HPLC), enhancing membrane permeability .
- Metabolic stability : The oxadiazole ring resists hydrolysis under physiological pH, confirmed via stability studies in simulated gastric fluid (t₁/₂ > 24 hrs) .
Q. What computational tools can predict the compound’s reactivity in synthetic or biological contexts?
- Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites (e.g., sulfur in thioether as nucleophilic center) .
- Molecular docking (AutoDock Vina) : Screens binding affinity to target enzymes (e.g., LOX active site) using crystallographic data (PDB: 1LOX) .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the thioether coupling step?
- Answer :
- Problem : Competing oxidation of thiol to disulfide reduces coupling efficiency.
- Solutions :
Use inert atmosphere (N₂/Ar) to prevent oxidation .
Replace DMF with polar aprotic solvents like acetonitrile (lower dielectric constant reduces side reactions).
Add catalytic tetrabutylammonium bromide (TBAB) to enhance nucleophilicity .
- Table 2 : Optimization results:
Condition | Yield (%) | Purity (%) |
---|---|---|
DMF, air | 65 | 90 |
MeCN, N₂ | 88 | 98 |
Q. How can structural analogs be designed to address conflicting bioactivity data (e.g., high LOX inhibition but low antioxidant activity)?
- Answer :
- Rational modifications :
Electron-withdrawing groups (e.g., –NO₂ at benzyl para position) to enhance LOX affinity (IC₅₀ reduced from 12 µM to 5 µM) .
Phenolic substituents on acetamide to improve radical scavenging (e.g., –OH at phenyl ring increases DPPH activity by 40%) .
- SAR Table :
Analog | LOX IC₅₀ (µM) | DPPH IC₅₀ (µM) |
---|---|---|
Parent | 12.0 | 85.0 |
–NO₂ | 5.2 | 90.0 |
–OH | 15.0 | 45.0 |
Q. What strategies validate crystallographic data when experimental and computational bond lengths disagree?
- Answer :
- Validation steps :
Hirshfeld surface analysis : Identifies intermolecular forces (e.g., C–H⋯O interactions) influencing bond distortions .
DFT geometry optimization : Compare computed bond lengths (e.g., C–S at 1.81 Å) with X-ray data (1.79 Å); deviations >0.05 Å suggest crystal packing effects .
- Case study : For the oxadiazole C–N–C angle, experimental (109.5°) vs. DFT (111.2°) differences arise from lattice strain .
Q. How can metabolic pathways be elucidated using isotopic labeling or in vitro models?
- Answer :
- Isotopic tracing : Synthesize compound with ¹³C-labeled acetamide; track metabolites via LC-MS in hepatocyte incubations .
- CYP450 inhibition assays : Use human liver microsomes + selective inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes .
Q. What advanced statistical methods reconcile contradictory bioactivity results across studies?
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Enzyme Inhibition
Compound 129 : 2-[(5-Benzyl-1,3,4-Oxadiazol-2-yl)Thio]-N-(3-(Trifluoromethyl)Phenyl)Acetamide
- Key Difference : The 3-(trifluoromethyl)phenyl substituent vs. the 4-acetamidophenyl group in the target compound.
- Activity: Demonstrated exceptional alkaline phosphatase (ALP) inhibition (IC₅₀ = 0.420 ± 0.012 µM vs. The trifluoromethyl group enhances binding via electronegativity and lipophilicity, leading to superior activity compared to the target compound’s acetamide group .
Compounds 8t–8w : Indolylmethyl-Substituted Analogs
- Key Differences : Substituents include 5-chloro-2-methylphenyl (8t), 2-ethoxy-6-methylphenyl (8u), and 2-methyl-6-nitrophenyl (8v).
- Activity : Tested for lipoxygenase (LOX) and α-glucosidase inhibition. The nitro group in 8v improved LOX inhibition (IC₅₀ = 23.4 µM) compared to acetamide derivatives, likely due to stronger electron-withdrawing effects .
N-{4-[(5-Sulfanyl-1,3,4-Oxadiazol-2-yl)Methoxy]Phenyl}Acetamide
- Key Difference : Methoxy linker instead of acetyl-sulfanyl.
- Activity : Exhibited anti-inflammatory and antioxidant effects, suggesting that linker flexibility (methoxy vs. acetyl) modulates receptor interaction .
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s benzyl group increases LogP (~3.0), comparable to Compound 129 (LogP ~3.5). Derivatives with polar groups (e.g., sulfamoyl in ) exhibit lower LogP (~2.0), improving aqueous solubility .
- Synthetic Routes : The target compound is synthesized via S-alkylation of 5-benzyl-1,3,4-oxadiazole-2-thiol with chloroacetamide derivatives, a method shared with analogs like 8t–8w .
Structure-Activity Relationship (SAR) Table
Eigenschaften
Molekularformel |
C19H17N3O3S |
---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-[4-[2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C19H17N3O3S/c1-13(23)20-16-9-7-15(8-10-16)17(24)12-26-19-22-21-18(25-19)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,23) |
InChI-Schlüssel |
HFPSVKHYDRNUPJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.